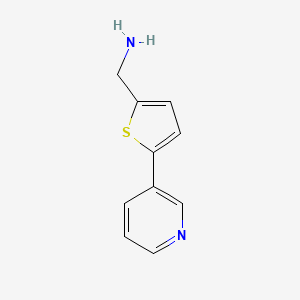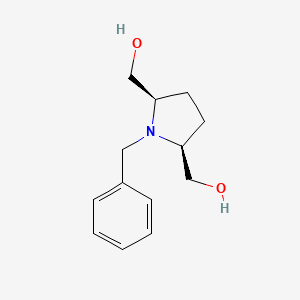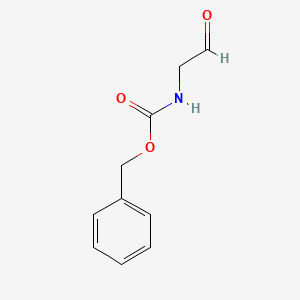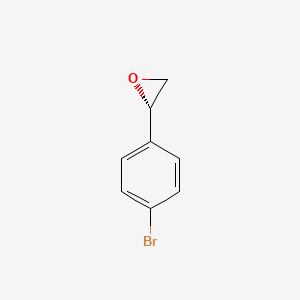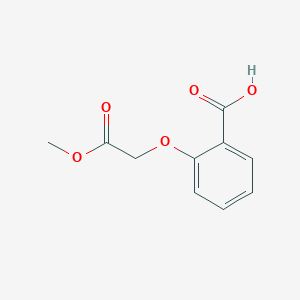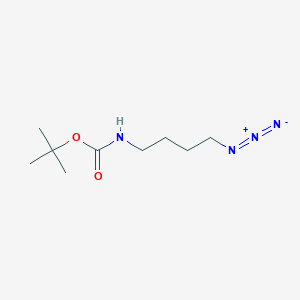
Tert-butyl N-(4-azidobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-azidobutyl)carbamate is a compound with the molecular formula C9H18N4O2 . It is also known by other names such as 4-Azido-N-Boc-1-butanamine, Carbamic acid, N-(4-azidobutyl)-, 1,1-dimethylethyl ester . This compound is a N-Boc protected crosslinker .
Synthesis Analysis
The compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . The IUPAC name is tert-butyl N-(4-azidobutyl)carbamate . The InChI is InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) .Chemical Reactions Analysis
Tert-butyl N-(4-azidobutyl)carbamate is a N-Boc protected crosslinker . It can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 214.14297583 g/mol . The topological polar surface area is 52.7 Ų .Applications De Recherche Scientifique
Click Chemistry
“4-Azido-N-Boc-1-butanamine” is often used in Click Chemistry . This compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the synthesis of complex molecules for research purposes.
Crosslinking Agent
This compound is a N-Boc protected crosslinker . Crosslinkers are used in various fields of research, including materials science and biochemistry, to create connections between different molecules.
Synthesis of Other Compounds
“4-Azido-N-Boc-1-butanamine” can be used in the synthesis of other compounds . For example, it can be used in the acetonization process, Boc protection, and N-methoxy-N-methyl amidation .
Reagent Grade Compound
This compound is often used as a reagent grade compound for research use only . This means it’s used in laboratory settings to cause chemical reactions.
Deprotection under Mild Acidic Conditions
The Boc group in “4-Azido-N-Boc-1-butanamine” can be deprotected under mild acidic conditions to form the free amine . This property is useful in various chemical synthesis processes.
Building Blocks in Chemical Research
“4-Azido-N-Boc-1-butanamine” serves as a building block in chemical research . It’s used in the synthesis of larger, more complex molecules.
Propriétés
IUPAC Name |
tert-butyl N-(4-azidobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYMIEPOGRDHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462652 |
Source


|
| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129392-85-4 |
Source


|
| Record name | 1,1-Dimethylethyl N-(4-azidobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129392-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

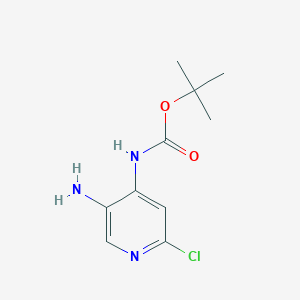



![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)

